ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate
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Description
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O5 and its molecular weight is 350.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.15901982 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is believed to interact with its targets, potentially altering their function and leading to changes in the production of nitric oxide .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nitric oxide production and signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the subsequent changes in nitric oxide production and signaling .
Biological Activity
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, and potential applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine ring and oxazole moiety, which are known to contribute to various biological activities. The structure can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : Approximately 286.32 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of piperidine derivatives with oxazole intermediates. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds containing oxazole and piperidine moieties. For instance, derivatives of oxazoles have shown significant antibacterial activity against various pathogens. The following table summarizes the antibacterial activity of related compounds:
Compound | Pathogen Targeted | EC50 (µM) | Reference |
---|---|---|---|
Compound 4a-2 | Xanthomonas oryzae | 62.3 | |
Compound 4a-3 | Xanthomonas axonopodis | 56.0 | |
Ethyl derivative | E. coli | 50.0 |
These studies indicate that compounds with structural similarities to this compound may exhibit promising antibacterial properties.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar piperidine and oxazole structures have demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.
Case Studies
A notable case study involved the evaluation of a related compound in vivo, which showed significant inhibition of tumor growth in mouse models. The study highlighted the importance of the oxazole moiety in enhancing biological activity:
"The incorporation of oxazole derivatives in piperidine-based compounds significantly increased their efficacy against cancer cell proliferation" .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets leading to disruption of metabolic pathways in pathogens or cancer cells. Further studies are needed to elucidate these mechanisms fully.
Properties
IUPAC Name |
ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-2-24-16(23)20-7-5-11(6-8-20)17-14(22)12-9-25-15(18-12)19-13(21)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZHFAABYUMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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